
2-(Prop-2-yn-1-yloxy)benzonitrile
Overview
Description
2-(Prop-2-yn-1-yloxy)benzonitrile is an organic compound with the molecular formula C10H7NO. It is characterized by the presence of a nitrile group (-CN) attached to a benzene ring, which is further substituted with a prop-2-yn-1-yloxy group (-OCH2C≡CH). This compound is of interest in various fields of research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-yn-1-yloxy)benzonitrile typically involves the reaction of 2-hydroxybenzonitrile with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3). The reaction is usually carried out in a solvent like acetone at room temperature. The general reaction scheme is as follows:
2-Hydroxybenzonitrile+Propargyl BromideK2CO3, Acetonethis compound
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve similar reaction conditions as those used in laboratory synthesis, with optimizations for scale, yield, and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(Prop-2-yn-1-yloxy)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions.
Addition Reactions: The alkyne group can undergo addition reactions with various reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) can be used to substitute the nitrile group.
Addition Reactions: Hydrogenation using palladium on carbon (Pd/C) can add hydrogen across the alkyne group.
Oxidation: Potassium permanganate (KMnO4) can be used to oxidize the alkyne group to a diketone.
Major Products Formed
Substitution: Substitution of the nitrile group can yield azides or other substituted products.
Addition: Hydrogenation of the alkyne group can yield the corresponding alkane.
Oxidation: Oxidation of the alkyne group can yield diketones or carboxylic acids.
Scientific Research Applications
2-(Prop-2-yn-1-yloxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Prop-2-yn-1-yloxy)benzonitrile depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The alkyne group can also participate in click chemistry reactions, forming stable triazole linkages with azides.
Comparison with Similar Compounds
Similar Compounds
4-(Prop-2-yn-1-yloxy)benzonitrile: Similar structure but with the prop-2-yn-1-yloxy group at the para position.
2-(Prop-2-yn-1-yloxy)aniline: Similar structure but with an amino group instead of a nitrile group.
2-(Prop-2-yn-1-yloxy)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
Uniqueness
2-(Prop-2-yn-1-yloxy)benzonitrile is unique due to the combination of its nitrile and alkyne functionalities, which provide a versatile platform for various chemical transformations and applications
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(prop-2-yn-1-yloxy)benzonitrile, and how can reaction yields be maximized?
- Methodological Answer : A common approach involves alkylation of 2-hydroxybenzonitrile with propargyl bromide under basic conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution .
- Base optimization : Potassium carbonate or sodium hydride improves deprotonation efficiency .
- Temperature control : Reactions performed at 0–25°C minimize side-product formation (e.g., polymerization of propargyl groups).
- Workup : Post-reaction purification via flash chromatography (hexane/ethyl acetate) yields >80% purity. Monitor progress using TLC (Rf ~0.4 in 3:1 hexane/EtOAc) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR :
- ¹H NMR : Peaks at δ 4.73 (d, J = 2.4 Hz, 2H, OCH₂C≡CH), 7.2–7.8 (m, aromatic H) confirm substitution patterns .
- ¹³C NMR : Resonances at δ 75–80 ppm (sp-hybridized carbons) verify the propargyl ether linkage .
- IR : A sharp absorption band at ~2120 cm⁻¹ (C≡C stretch) and ~2230 cm⁻¹ (C≡N) are diagnostic .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- Hazard Mitigation :
- Avoid inhalation/contact: Use fume hoods, nitrile gloves, and lab coats. Propargyl derivatives may irritate mucous membranes .
- First Aid: For skin contact, wash with soap/water for 15+ minutes; for eye exposure, rinse with water for 10–15 minutes .
- Storage : Keep in airtight containers at 10–25°C, away from oxidizing agents .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning, weak diffraction) be resolved during structural analysis of this compound?
- Methodological Answer :
- Data Collection : Use high-flux X-ray sources (e.g., synchrotron) for low-symmetry monoclinic crystals (space group P2₁/n) .
- Refinement : SHELXL-2018/ORTEP-3 is recommended for anisotropic displacement parameter modeling. Address twinning via TWIN/BASF commands in SHELX .
- Validation : Check for π-π stacking (3.5–4.0 Å) and C–H···N interactions in Mercury software .
Q. What electronic effects govern the reactivity of the propargyl ether moiety in cross-coupling reactions?
- Methodological Answer :
- Computational Modeling : DFT studies (B3LYP/6-311G**) reveal:
- The propargyl group’s electron-withdrawing nature lowers LUMO energy (-1.8 eV), favoring nucleophilic attacks .
- Steric hindrance from the benzonitrile ring reduces regioselectivity in Sonogashira couplings .
- Experimental Validation : Track reaction intermediates via in situ IR to optimize catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) .
Q. How do solvent polarity and temperature affect the compound’s stability in catalytic applications?
- Methodological Answer :
- Stability Assays :
- HPLC-MS : Monitor degradation products (e.g., hydrolysis to 2-hydroxybenzonitrile) in polar solvents (e.g., MeOH) at 40°C .
- Kinetic Studies : Arrhenius plots show activation energy (Ea) of ~50 kJ/mol for thermal decomposition .
- Recommendations : Use aprotic solvents (e.g., toluene) below 30°C to prolong shelf life .
Properties
IUPAC Name |
2-prop-2-ynoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c1-2-7-12-10-6-4-3-5-9(10)8-11/h1,3-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSJHOMNCFIHFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452912 | |
Record name | 2-(prop-2-yn-1-yloxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65211-56-5 | |
Record name | 2-(prop-2-yn-1-yloxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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